molecular formula C22H17NO4S B2472850 5-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4H,5H,6H-thieno[2,3-c]pyrrole-2-carboxylic acid CAS No. 2137804-79-4

5-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4H,5H,6H-thieno[2,3-c]pyrrole-2-carboxylic acid

Cat. No.: B2472850
CAS No.: 2137804-79-4
M. Wt: 391.44
InChI Key: PTYQCQZUWWRRCH-UHFFFAOYSA-N
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Description

5-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4H,5H,6H-thieno[2,3-c]pyrrole-2-carboxylic acid: is a complex organic compound characterized by its intricate molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the construction of the thieno[2,3-c]pyrrole core. One common approach is the cyclization of appropriate thiophene derivatives under acidic or basic conditions. The fluoren-9-ylmethoxy carbonyl group is then introduced through a series of reactions, including esterification and carbonylation processes.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : Conversion of the thieno[2,3-c]pyrrole core to its oxidized derivatives.

  • Reduction: : Reduction of the carbonyl group to form corresponding alcohols or amines.

  • Substitution: : Replacement of functional groups on the thieno[2,3-c]pyrrole ring with other substituents.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: : Various nucleophiles and electrophiles can be employed, depending on the desired substitution pattern.

Major Products Formed

The major products formed from these reactions include oxidized thieno[2,3-c]pyrrole derivatives, reduced carbonyl compounds, and substituted thieno[2,3-c]pyrrole derivatives.

Scientific Research Applications

  • Chemistry: : It can be used as a building block for the synthesis of more complex molecules.

  • Biology: : Its unique structure may be useful in studying biological systems and interactions.

  • Medicine: : Potential therapeutic applications could be explored, particularly in drug discovery and development.

  • Industry: : It may find use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific application. For example, in medicinal chemistry, it could interact with biological targets such as enzymes or receptors, leading to specific biological responses. The molecular pathways involved would be determined by the nature of these interactions.

Comparison with Similar Compounds

This compound can be compared to other thieno[2,3-c]pyrrole derivatives and fluoren-9-ylmethoxy carbonyl-containing compounds. Its uniqueness lies in its specific structural features and potential applications. Similar compounds include:

  • Thieno[2,3-c]pyrrole-2-carboxylic acid derivatives

  • Fluoren-9-ylmethoxy carbonyl derivatives

Properties

IUPAC Name

5-(9H-fluoren-9-ylmethoxycarbonyl)-4,6-dihydrothieno[2,3-c]pyrrole-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17NO4S/c24-21(25)19-9-13-10-23(11-20(13)28-19)22(26)27-12-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-9,18H,10-12H2,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTYQCQZUWWRRCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(CN1C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)SC(=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2137804-79-4
Record name 5-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4H,5H,6H-thieno[2,3-c]pyrrole-2-carboxylic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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